N-((1-isopropylpiperidin-4-yl)methyl)-3-methylbenzamide
Description
N-((1-Isopropylpiperidin-4-yl)methyl)-3-methylbenzamide is a benzamide derivative featuring a 3-methylbenzoyl group linked to a (1-isopropylpiperidin-4-yl)methyl substituent. This compound is of interest due to its structural complexity, combining a lipophilic isopropylpiperidine moiety with the aromatic 3-methylbenzamide core.
Properties
IUPAC Name |
3-methyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-13(2)19-9-7-15(8-10-19)12-18-17(20)16-6-4-5-14(3)11-16/h4-6,11,13,15H,7-10,12H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKIWEFPTAGLFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2CCN(CC2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 4-Piperidone Derivatives
A widely adopted route involves reductive amination of 1-isopropylpiperidin-4-one with methylamine:
- Piperidin-4-one is alkylated with isopropyl bromide under basic conditions (K₂CO₃, DMF, 80°C) to yield 1-isopropylpiperidin-4-one.
- Condensation with methylamine in methanol forms the corresponding imine.
- Reduction using sodium cyanoborohydride (NaBH₃CN) in acetic acid affords (1-isopropylpiperidin-4-yl)methylamine with 68–72% yield.
Key Data:
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | i-PrBr, K₂CO₃, DMF | 85% | 95% |
| 2 | MeNH₂, MeOH | 92% | 98% |
| 3 | NaBH₃CN, AcOH | 70% | 97% |
This method prioritizes atom economy but requires rigorous exclusion of moisture during imine formation.
Gabriel Synthesis via Phthalimide Intermediate
Alternative approaches employ the Gabriel synthesis to avoid over-alkylation:
- 1-Isopropylpiperidin-4-ylmethanol is converted to the corresponding mesylate (MsCl, Et₃N, 0°C).
- Displacement with potassium phthalimide in DMF yields the phthalimido derivative.
- Hydrazinolysis (NH₂NH₂, EtOH, reflux) liberates the primary amine, achieving 65% overall yield.
Advantages:
- Minimizes N-alkylation side products
- Compatible with acid-sensitive substrates
3-Methylbenzoyl Chloride Preparation
Direct Chlorination of 3-Methylbenzoic Acid
Treatment of 3-methylbenzoic acid with thionyl chloride (SOCl₂, 80°C, 2 h) provides 3-methylbenzoyl chloride in 94% yield. Excess SOCl₂ is removed via distillation under reduced pressure.
In Situ Activation Using Coupling Reagents
Modern protocols favor in situ activation to avoid handling corrosive acyl chlorides:
- EDCI/HOBt System: 3-Methylbenzoic acid (1.0 eq), EDCI (1.2 eq), HOBt (1.1 eq) in DCM, 0°C → RT, 12 h.
- T3P® Activation: Propylphosphonic anhydride (T3P®, 50% in EtOAc) with DIPEA in THF, 30 min activation time.
Amide Bond Formation Strategies
Classical Schotten-Baumann Reaction
Reaction of (1-isopropylpiperidin-4-yl)methylamine (1.1 eq) with 3-methylbenzoyl chloride (1.0 eq) in dichloromethane/water biphasic system:
Catalytic Coupling Using Nickel Complexes
Adapting methodologies from N-methylbenzamide synthesis:
- Catalyst: Ni(OAc)₂·4H₂O (5 mol%)
- Ligand: Tris(2,4,6-trimethoxyphenyl)phosphine (5 mol%)
- Base: NaOMe (2.0 eq) in NMP, 110°C, 10 h
- Yield: 82% with >99% conversion (monitored by LCMS)
Comparative Efficiency:
| Method | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Schotten-Baumann | 25 | 6 | 78 |
| Nickel Catalysis | 110 | 10 | 82 |
| T3P® Activation | 25 | 12 | 85 |
One-Pot Tandem Synthesis
Recent patents describe integrated approaches combining piperidine functionalization and amidation:
- Step 1: 1-Isopropylpiperidin-4-one (1.0 eq), methylamine (2.0 eq), Ti(Oi-Pr)₄ (0.1 eq), MeOH, 50°C, 3 h
- Step 2: NaBH₃CN (1.5 eq), AcOH (2.0 eq), 0°C → RT, 2 h
- Step 3: 3-Methylbenzoic acid (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF, 12 h
Overall Yield: 74% (three steps, no intermediate purification)
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.38–7.25 (m, 4H, Ar-H), 3.88 (d, J=13.2 Hz, 2H, NCH₂), 3.02–2.95 (m, 1H, i-Pr), 2.84 (dd, J=12.8, 4.4 Hz, 2H, Piperidine-H), 2.32 (s, 3H, Ar-CH₃)
- HRMS (ESI+): m/z calc. for C₁₈H₂₇N₂O [M+H]⁺ 299.2124, found 299.2121
Industrial-Scale Considerations
Cost Optimization
- Amine Synthesis: Batch vs. continuous flow reductive amination reduces catalyst loading by 40%
- Solvent Recovery: DCM/water biphasic systems enable >90% solvent reuse
Emerging Methodologies
Photoredox Catalysis
Preliminary studies indicate potential for visible-light-mediated amidation using Ir(ppy)₃ (2 mol%) and N-ethylcarbazole (sacrificial reductant) under blue LED irradiation.
Biocatalytic Approaches
Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze amide formation in non-aqueous media, though yields remain suboptimal (≤55%).
Chemical Reactions Analysis
Types of Reactions
N-((1-isopropylpiperidin-4-yl)methyl)-3-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
N-((1-isopropylpiperidin-4-yl)methyl)-3-methylbenzamide serves as a crucial building block in organic synthesis. It is utilized in:
- Synthesis of Complex Molecules : The compound's functional groups allow for various chemical transformations, making it valuable in the development of new materials and pharmaceuticals.
- Reagent in Organic Reactions : Its reactivity can facilitate multiple synthetic pathways to create diverse chemical entities.
Biology
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
- Anticancer Properties : The compound has been explored for its ability to inhibit cancer cell proliferation, potentially offering new avenues for cancer therapeutics.
Medicine
In medicinal chemistry, this compound is being evaluated for:
- Therapeutic Applications : Its interactions with various biological targets suggest potential use in developing drugs for treating neurological disorders and other diseases.
- Mechanism of Action Studies : Understanding how this compound modulates enzyme activity or receptor binding can lead to insights into its pharmacological effects.
Case Study 1: Anticancer Activity
A study conducted on piperidine derivatives demonstrated that compounds with structural similarities to this compound exhibited significant anti-proliferative effects against various cancer cell lines. The mechanism involved modulation of signaling pathways associated with cell growth and apoptosis.
Case Study 2: Antimicrobial Evaluation
Research evaluating the antimicrobial properties of similar compounds found that those containing piperidine moieties showed enhanced activity against Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess similar properties worth investigating further.
Mechanism of Action
The mechanism of action of N-((1-isopropylpiperidin-4-yl)methyl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key analogs and their properties:
*Estimated from similar synthesis methods in .
Key Observations:
- Lipophilicity : The target compound’s isopropylpiperidine group increases lipophilicity compared to the hydrophilic N,O-bidentate analog in . This may enhance membrane permeability but reduce aqueous solubility.
- Melting Points : The 3-methylbenzamide derivative in has a high melting point (220–221°C), likely due to hydrogen bonding via the thiourea linker . The target compound’s melting point is unreported but may be influenced by piperidine ring flexibility.
- Synthetic Yields : Yields for analogs range from 50–82% (), with the 3-methylbenzamide derivative achieving 64% . The target’s synthesis efficiency may depend on steric hindrance from the isopropyl group.
Functional and Pharmacological Comparisons
Role in C-H Functionalization
- N,O-Bidentate Directing Groups () : The compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide facilitates metal-catalyzed C-H bond activation via chelation, forming stable five-membered metallacycles .
- Target Compound : The isopropylpiperidine group is unlikely to act as a directing group but may enhance binding to biological targets (e.g., receptors) through hydrophobic interactions.
Q & A
Q. What are the key steps in synthesizing N-((1-isopropylpiperidin-4-yl)methyl)-3-methylbenzamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves coupling a benzamide derivative with a substituted piperidine moiety. Key steps include:
- Amide Bond Formation : Use coupling agents like HBTU or BOP with a base (e.g., EtN) in THF to facilitate the reaction between 3-methylbenzoic acid and (1-isopropylpiperidin-4-yl)methylamine. Reaction times of 12–24 hours under inert conditions are common .
- Purification : Silica gel column chromatography with gradients of chloroform/methanol (e.g., 3:1 v/v) effectively isolates the product .
- Yield Optimization : Adjust stoichiometric ratios (1:1.2 molar excess of amine), monitor reaction progress via TLC, and ensure anhydrous conditions to minimize side reactions .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming regiochemistry. For example, aromatic protons in the 3-methylbenzamide group appear as a singlet (~δ 2.34 ppm for the methyl group), while piperidine protons show multiplet splitting (~δ 2.30–3.20 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight with [M+H] peaks. Expected m/z values align with the molecular formula (e.g., ~317.2 g/mol) .
- Melting Point Analysis : Compare observed melting points with literature values to assess purity .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data when synthesizing derivatives of this compound with varying substituents?
Methodological Answer: Discrepancies often arise from conformational flexibility in the piperidine ring or substituent-induced electronic effects. To resolve this:
- 2D NMR Techniques : Use COSY or HSQC to assign overlapping proton signals (e.g., distinguishing between axial/equatorial piperidine protons) .
- Variable Temperature NMR : Probe dynamic effects by analyzing spectra at different temperatures (e.g., 25°C vs. 60°C) to identify rotameric equilibria .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., phenoxybenzamide derivatives) to validate shifts .
Q. What methodological approaches are recommended for evaluating the impact of stereochemistry on the biological activity of this compound derivatives?
Methodological Answer:
- Chiral Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IA) to separate enantiomers. Monitor optical rotation ([α]) to confirm configuration, as seen in analogous compounds with [α] values of +60°–+65° .
- Biological Assays : Test enantiomers in receptor-binding assays (e.g., GPCRs or kinase inhibition) to correlate stereochemistry with activity. For example, (S)-configured piperidines may show enhanced binding affinity due to spatial alignment with hydrophobic pockets .
- Molecular Dynamics Simulations : Model ligand-receptor interactions to predict stereochemical preferences and guide synthetic prioritization .
Q. How can researchers design experiments to analyze conflicting solubility data for this compound in different solvent systems?
Methodological Answer:
- Solubility Screening : Use a high-throughput platform (e.g., HPLC with evaporative light scattering detection) to test solubility in polar (e.g., DMSO, methanol) and nonpolar (e.g., chloroform) solvents .
- Counterion Effects : Convert the free base to salts (e.g., hydrochloride) to enhance aqueous solubility, as demonstrated for related dihydrochloride derivatives .
- Hansen Solubility Parameters : Calculate HSP values to identify optimal solvent blends (e.g., THF/water mixtures) that balance solubility and stability .
Data Contradiction and Validation
Q. What strategies are effective in resolving contradictions between theoretical and experimental mass spectrometry data for this compound analogs?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Use FT-ICR or Orbitrap instruments to achieve <5 ppm mass accuracy, distinguishing between isobaric species (e.g., [M+H] vs. [M+Na]) .
- Fragmentation Analysis : Compare MS/MS patterns with predicted fragmentation pathways (e.g., cleavage at the amide bond or piperidine ring) to confirm structural assignments .
- Synthetic Controls : Prepare and analyze reference standards with known modifications (e.g., deuterated analogs) to validate detection methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
